molecular formula C9H12O B7769557 3-Phenyl-1-propanol CAS No. 93842-54-7

3-Phenyl-1-propanol

Cat. No.: B7769557
CAS No.: 93842-54-7
M. Wt: 136.19 g/mol
InChI Key: VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Description

3-Phenyl-1-propanol, also known as hydrocinnamyl alcohol, is an organic compound with the molecular formula C9H12O. It is a primary alcohol characterized by a phenyl group attached to the first carbon of a three-carbon chain. This compound is known for its pleasant floral fragrance and is commonly found in natural sources such as styrax gum, guava fruit, and beeswax .

Mechanism of Action

Target of Action

3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol , is a simple aromatic compound with a primary oxygenated functional group It’s structurally similar to phenylpropanolamine (ppa), which primarily acts as a selective norepinephrine releasing agent .

Mode of Action

It’s known that aromatic compounds with saturated propyl side chains containing a primary oxygenated functional group have little toxic potential . In the case of PPA, it acts by inducing norepinephrine release and thereby activating adrenergic receptors .

Biochemical Pathways

3-Phenyl-1-propyl derivatives participate in the same beta-oxidation pathways as do their parent cinnamic acid derivatives . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 119-121 °c/12 mmhg . This could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s used as a fragrance ingredient and in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes . It’s also used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that vapors of the compound may be heavier than air and can spread along the ground, collecting in low or confined areas . Additionally, adequate ventilation is recommended when handling the compound, especially in confined areas .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a pleasant odor and is used in combination with other compounds as a preservative for cosmetic products .

Cellular Effects

It has been reported to have antimicrobial properties against bacteria and molds . It is also known to cause eye and skin irritation, and may be harmful if swallowed or inhaled .

Molecular Mechanism

It is known that it can interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been reported to have a boiling point of 235.8±9.0 °C at 760 mmHg and a melting point of −18 °C .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is known to cause skin irritation and may be harmful if absorbed through the skin .

Metabolic Pathways

This compound is involved in the phenylpropanoid metabolic pathway . This pathway is responsible for the biosynthesis of many secondary metabolites, including flavonoids, coumarins, and lignans.

Transport and Distribution

It is known to be a volatile compound, suggesting that it may be able to diffuse across cell membranes .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in the cytoplasm and potentially associated with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-1-propanol can be synthesized through various methods. One common synthetic route involves the reduction of cinnamaldehyde using hydrogenation techniques. The reaction typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 3-phenylpropanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cinnamaldehyde. This process is favored due to its efficiency and scalability. The reaction conditions typically include the use of a metal catalyst, such as palladium or nickel, and hydrogen gas at high pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: 3-Phenylpropanoic acid
  • Reduction: 3-Phenylpropane
  • Substitution: 3-Phenylpropyl chloride

Comparison with Similar Compounds

3-Phenyl-1-propanol can be compared with other similar compounds such as benzyl alcohol, phenethyl alcohol, and cinnamyl alcohol:

    Benzyl Alcohol: Similar to this compound, benzyl alcohol has a phenyl group attached to a hydroxyl-bearing carbon.

    Phenethyl Alcohol: This compound has a two-carbon chain between the phenyl group and the hydroxyl group.

    Cinnamyl Alcohol: Cinnamyl alcohol has a double bond in the carbon chain, which gives it distinct reactivity compared to this compound.

This compound stands out due to its unique combination of a three-carbon chain and a phenyl group, which imparts specific physical, chemical, and olfactory properties .

Properties

IUPAC Name

3-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
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InChI Key

VAJVDSVGBWFCLW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCCO
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID6041638
Record name 3-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour
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Boiling Point

241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg
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Flash Point

Flash Point: 212 °F/ 100 °C/ closed cup
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Solubility

In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol)
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Density

0.995 g/cu cm at 25 °C, 0.993-1.002
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Vapor Pressure

0.0234 mm Hg at 25 °C (extrapolated from higher temperatures)
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Color/Form

Colorless liquid, Slightly viscous, colorless liquid

CAS No.

122-97-4, 93842-54-7
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Record name 3-PHENYL-1-PROPANOL
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Melting Point

<-18 °C, < -18 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Phenyl-1-propanol?

A1: this compound has the molecular formula C9H12O and a molecular weight of 136.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A: While specific spectroscopic data isn't detailed in the provided research, techniques like 1H NMR and mass spectrometry have been used to characterize this compound and its derivatives. [, ]

Q3: Are there any studies on the solubility of this compound?

A: Yes, research has explored the solubility of this compound in supercritical carbon dioxide across various temperatures and pressures. The data was modeled using Chrastil's equation. []

Q4: How does this compound behave in catalytic reactions?

A: Research indicates that this compound can be formed through the catalytic hydrogenation of cinnamaldehyde. Palladium catalysts supported on functionalized nitrogen-doped solid carbon spheres showed good selectivity towards this compound formation. [] Additionally, copper catalysts can facilitate the production of ketones and esters from this compound. []

Q5: Can you elaborate on the selectivity of these catalytic reactions?

A: The selectivity of cinnamaldehyde hydrogenation is significantly influenced by the catalyst support. While palladium supported on functionalized carbon spheres primarily yields this compound, using non-functionalized carbon spheres resulted in cinnamyl alcohol as the major product. [] This highlights the importance of catalyst design in controlling reaction selectivity.

Q6: Has computational chemistry been used in the study of this compound?

A: Yes, molecular mechanics calculations were employed to understand the chiral recognition of a binuclear copper(II) complex containing (R)-2-amino-1,2-bis(2-butoxy-5-tert.butylphenetyl)-3-phenyl-1-propanol. These calculations were crucial for predicting the elution order of enantiomers on the chiral selector. []

Q7: How does the structure of this compound influence its activity?

A: Research on the phytotoxic activity of this compound, in comparison to p-cresol and 2-phenylethanol, indicates that its structure plays a role in inhibiting the germination and development of Allium cepa and Lactuca sativa seedlings. The specific structural features responsible for this activity require further investigation. []

A: Studies on aryl-alcohol oxidase from Pleurotus eryngii revealed that a conjugated double bond adjacent to a primary alcohol is essential for substrate recognition. this compound, lacking this feature, acted as a competitive inhibitor rather than a substrate. []

Q8: Are there any formulation strategies for this compound?

A: One study explored the use of this compound in a fragrance composition for dyeing human keratin fibers. This formulation, intended for cosmetic use, highlights the potential applicability of this compound in specific formulations. []

Q9: Are there any specific safety considerations mentioned for handling this compound in a research setting?

A9: While the provided research does not outline specific SHE regulations for this compound, standard laboratory safety protocols for handling chemicals should always be followed.

Q10: Are there any other biological activities reported for this compound?

A: One study identified this compound as a component of a chloroform extract from Zanthoxylum piperitum DC (Sancho) exhibiting antimicrobial activity against E. coli, B. subtilis, S. aureus, and L. plantarum. []

Q11: Is there any information available regarding the toxicity of this compound?

A: While the research provided does not delve into the toxicological profile of this compound, it's essential to note that one study identified it as a potential fragrance allergen that warrants further investigation. []

Q12: Which analytical techniques have been employed to study this compound?

A12: Various analytical techniques were used across the provided studies, including:

  • Gas chromatography coupled with mass spectrometry (GC/MS): To identify and quantify this compound in complex mixtures, such as plant extracts. [, ]
  • High-performance liquid chromatography (HPLC): To investigate the interactions of this compound with different solvents, providing insights into its physicochemical properties. []
  • Nuclear magnetic resonance (NMR) spectroscopy: To determine the structure and purity of this compound and its derivatives. [, , ]
  • X-ray diffraction: To elucidate the crystal structure of metal complexes containing derivatives of this compound, offering information about their spatial arrangement and potential interactions. [, ]

Q13: What is known about the environmental impact of this compound?

A13: The provided research does not contain information regarding the environmental fate or potential ecotoxicological effects of this compound.

Q14: Have any alternatives to this compound been investigated in the context of the provided research?

A: Several studies explored the use of alternative solvents to dichloromethane in bleach oxidation reactions catalyzed by N-oxy radicals, where this compound was used as a model substrate. Environmentally friendly alternatives, such as isopropyl acetate and methyl acetate, showed promising results, highlighting the potential for greener processes. []

Q15: Is there any historical context provided regarding the research and use of this compound?

A15: The research papers do not provide a historical overview of this compound.

Q16: What are the potential cross-disciplinary applications of research on this compound?

A: The diverse research applications of this compound, ranging from its use as a model compound in catalytic studies [, , ] and its potential as a fragrance ingredient [] to its biological activities [, ] and role in material science [], demonstrates its potential in various fields, including:

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